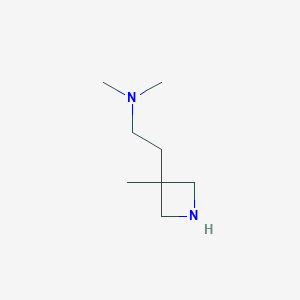
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.25 g/mol . This compound is primarily used in industrial and scientific research applications, and it is not intended for medical or clinical use in humans or animals .
Méthodes De Préparation
The synthesis of N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine involves several steps. One common method includes the reaction of 3-methylazetidine with N,N-dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .
Analyse Des Réactions Chimiques
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Applications De Recherche Scientifique
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.
Medicine: While not used clinically, it is employed in preclinical studies to investigate potential therapeutic targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine can be compared with other similar compounds, such as:
N,N-Dimethyl-2-(3-azetidinyl)ethanamine: This compound lacks the methyl group on the azetidine ring, which may result in different chemical and biological properties.
N,N-Dimethyl-2-(3-methylpyrrolidin-3-yl)ethanamine: This compound has a five-membered pyrrolidine ring instead of the four-membered azetidine ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(3-methylazetidin-3-yl)ethanamine |
InChI |
InChI=1S/C8H18N2/c1-8(6-9-7-8)4-5-10(2)3/h9H,4-7H2,1-3H3 |
Clé InChI |
JYFPOXWPILLIKB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC1)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


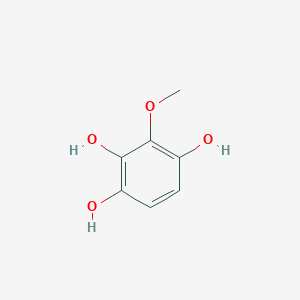
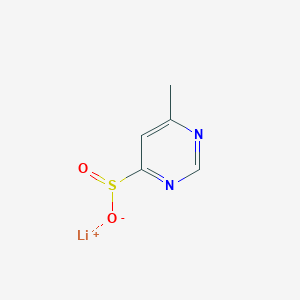
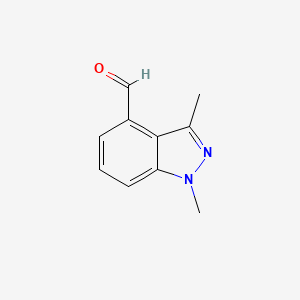

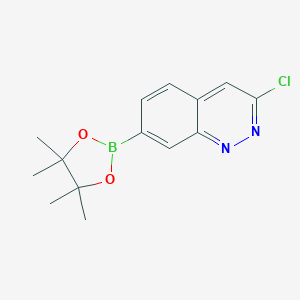
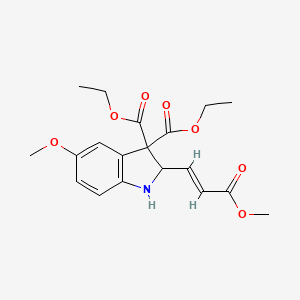
![Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)
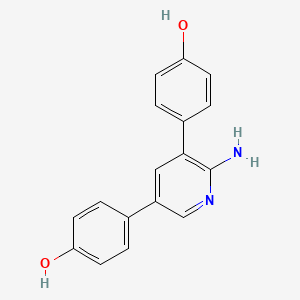
![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)

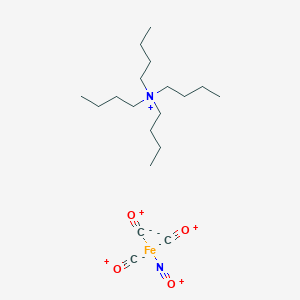
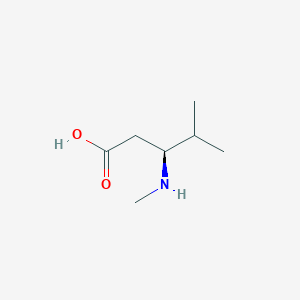
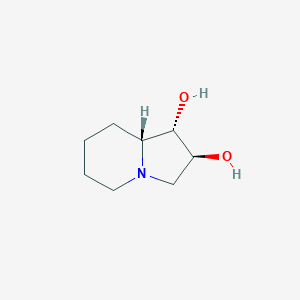
![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
